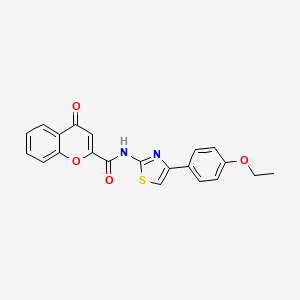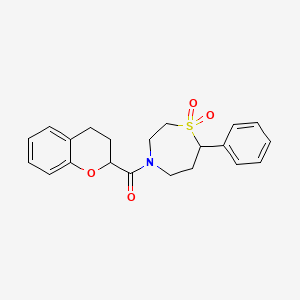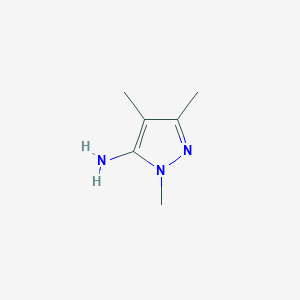
Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is a chemical compound. It belongs to the class of organic medicinal compounds known as 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-aminothiazole-4-carboxylate derivatives . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde . The reactions yield ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by their melting point, yield, and Rf value . For instance, one of the compounds has a melting point of 200-202 °C, a yield of 60%, and an Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .Applications De Recherche Scientifique
1. Biological Activity in Agriculture
Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a related compound, has shown significant inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Wang, Zheng, Liu, & Chen, 2010). This suggests potential applications in agriculture for weed control.
2. Chemical and Spectroscopic Characterization
Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been characterized using spectroscopic techniques like NMR, FT-IR, and UV–Vis, alongside SC-XRD for structural confirmation (Haroon et al., 2019). These methods are crucial in determining the properties and potential applications of such compounds in various fields, including materials science.
3. Photophysical Properties and Sensitization
Research has shown that ethyl 2-arylthiazole-5-carboxylates possess photophysical properties, indicated by absorptions mainly due to π→π* transitions, and can act as singlet-oxygen sensitizers (Amati et al., 2010). This opens possibilities for their use in photodynamic therapy and as photosensitizers in environmental applications.
4. Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity, particularly against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999). These findings highlight the potential of such compounds in medicinal chemistry, especially in developing new anticancer drugs.
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls.
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to its active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall.
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase affects the peptidoglycan biosynthesis pathway . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis.
Pharmacokinetics
They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes the compound potentially useful as an antibacterial agent.
Action Environment
The action of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate, like other thiazole derivatives, can be influenced by environmental factors such as pH and temperature . .
Orientations Futures
Future research could focus on further exploring the therapeutic roles of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate and similar compounds. This includes their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more studies could be conducted to understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.
Propriétés
IUPAC Name |
ethyl 2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZQVRYZOCPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(2-Pyridin-4-ylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2475559.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475561.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)




![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
